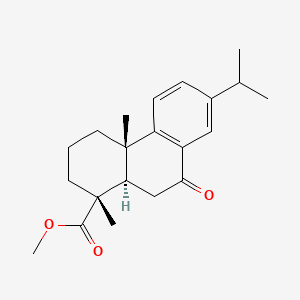

Methyl 7-oxodehydroabietate

Description

Contextualization of Dehydroabietic Acid Derivatives as Research Compounds

Dehydroabietic acid (DHA), a tricyclic diterpenoid resin acid isolated from rosin (B192284), serves as a foundational scaffold for a vast array of derivatives with significant biological activities. nih.gov These derivatives have demonstrated a wide spectrum of effects, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govwikipedia.org The structural modifications of the DHA skeleton, particularly at the C-18 carboxyl group and other positions, have led to the synthesis of numerous compounds with enhanced or novel bioactivities. researchgate.net The transformation of the carboxyl group into esters, amides, aldehydes, and alcohols has been a common strategy to modulate the biological efficacy of these molecules. researchgate.net This rich chemical landscape provides the context for understanding the specific role and potential of Methyl 7-oxodehydroabietate as a subject of focused research.

Historical Trajectory and Emerging Research Trends for this compound

Historically, this compound has been identified as an oxidation product of abietic acid and its methyl ester. researchgate.net Its presence has been noted in various natural and processed materials, including aged tars from wood shingles and historical pharmaceutical ointments, often as a degradation product of resin acids. researchgate.netnih.govwhiterose.ac.uktandfonline.com

Emerging research trends indicate a shift from simple identification to a more functional investigation of this compound. Current studies are exploring its potential as a substrate for synthesizing novel compounds with targeted biological activities. mdpi.com For instance, it is a precursor for creating derivatives with dual antimicrobial and pro-apoptotic activity in cancer cells. researchgate.net There is a growing interest in its own biological properties, including its antimicrobial and cytotoxic effects. researchgate.net

Significance of Modified Abietane (B96969) Diterpenoids in Academic Investigation

Modified abietane diterpenoids, the broader class to which this compound belongs, are a significant focus of academic investigation due to their structural diversity and wide range of biological activities. researchgate.netresearchgate.net These compounds, found in numerous plant species, exhibit notable anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. researchgate.netresearchgate.net The modification of the abietane skeleton allows for the exploration of structure-activity relationships, leading to the development of potent and selective therapeutic agents. rsc.orgtandfonline.com The study of these compounds contributes to the discovery of new drugs and provides insights into the chemical defense mechanisms of plants. researchgate.netrsc.org

Delineation of Knowledge Gaps and Research Objectives for this compound

Despite its increasing recognition, there are still significant knowledge gaps concerning this compound. While its synthesis and some biological activities have been reported, a comprehensive understanding of its mechanism of action at a molecular level is lacking. researchgate.netmdpi.com Further research is needed to fully elucidate its potential as a lead compound for drug development.

Future research objectives for this compound should include:

Systematic evaluation of its bioactivity profile against a wider range of biological targets.

Investigation into its structure-activity relationships through the synthesis and testing of novel derivatives.

Elucidation of its molecular mechanisms of action to understand how it exerts its biological effects.

Exploration of its potential applications in various fields, including medicine and materials science.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C21H28O3 |

| Molecular Weight | 328.4 g/mol nih.gov |

| IUPAC Name | methyl (1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate nih.gov |

Reported Biological Activities of this compound and its Derivatives

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits broad-spectrum antimicrobial activity. vulcanchem.com A derivative, QC4, shows dual antimicrobial and pro-apoptotic activity in gastric cancer cells. |

| Cytotoxicity | Shows weak cytotoxic activity against KB cells with an IC50 value of 4.5 µg/mL. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,4aS,10aR)-1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-13(2)14-7-8-16-15(11-14)17(22)12-18-20(16,3)9-6-10-21(18,4)19(23)24-5/h7-8,11,13,18H,6,9-10,12H2,1-5H3/t18-,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPBIQPJABGDJD-HMXCVIKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938939 | |

| Record name | Methyl 7-oxoabieta-8,11,13-trien-18-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17751-36-9 | |

| Record name | Methyl 7-oxodehydroabietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017751369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC2966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 7-oxoabieta-8,11,13-trien-18-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 7-OXODEHYDROABIETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6MXZ2H3UY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodologies for Acquisition, Synthesis, and Derivatization of Methyl 7 Oxodehydroabietate

Extraction and Isolation Strategies for Methyl 7-oxodehydroabietate Precursors from Natural Sources

The primary precursor for this compound is dehydroabietic acid, a stable resin acid found in the oleoresin of coniferous trees, particularly of the Pinus genus. wikipedia.orgfrontiersin.org It can be obtained in significant quantities from disproportionated rosin (B192284), a commercial product derived from heating rosin, which promotes the aromatization of other abietane-type acids like abietic acid into the more stable dehydroabietic acid. nih.govnih.govacs.org

The isolation and purification of dehydroabietic acid from complex resin matrices present an analytical challenge due to the high structural similarity among various diterpene resin acids (DRAs). frontiersin.org Several advanced chromatographic techniques have been developed to achieve sufficient separation and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for analyzing terpenoids in pine extracts. nih.govnih.gov However, for acidic compounds like DRAs, it often requires a time-consuming derivatization step to increase their volatility. frontiersin.orgnrel.gov High-performance liquid chromatography (HPLC) has also been employed, though achieving baseline separation of all structurally similar DRAs can be difficult. frontiersin.org

More recently, Ultra High-Performance Supercritical Fluid Chromatography (UHPSFC) has emerged as a superior method. frontiersin.org This technique, using supercritical CO2 and a co-solvent like ethanol, allows for the rapid separation of eight different DRAs, including dehydroabietic acid, in under 20 minutes without the need for derivatization. frontiersin.org For preparative purposes, flash chromatography using a C18 reversed-phase stationary phase has been successfully used to purify dehydroabietic acid to a high degree (99.3%). frontiersin.org High-Performance Thin-Layer Chromatography (HPTLC) is another method used for the metabolic profiling of pine resins. nih.gov

| Technique | Primary Application | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analytical Quantification | High resolution and sensitivity | Requires derivatization for resin acids, long analysis times (>60 min) | frontiersin.orgnrel.gov |

| High-Performance Liquid Chromatography (HPLC) | Analytical Quantification | Direct analysis without derivatization | Often fails to achieve sufficient separation of similar DRAs | frontiersin.org |

| Ultra High-Performance Supercritical Fluid Chromatography (UHPSFC) | Analytical Quantification | Fast analysis (<20 min), excellent separation, sustainable (uses CO2) | Requires specialized equipment | frontiersin.org |

| Flash Chromatography (C18) | Preparative Purification | Effective for isolating pure compounds | Not typically used for initial complex mixture analysis | frontiersin.org |

| High-Performance Thin-Layer Chromatography (HPTLC) | Metabolic Profiling | High throughput, suitable for screening | Lower resolution compared to column methods | nih.gov |

The initial step in obtaining diterpenoid precursors involves extraction from the raw biomass, such as pine needles, branches, or crude oleoresin. nih.govresearchgate.net The choice of solvent and extraction method is critical for maximizing the yield of lipophilic abietane (B96969) diterpenoids.

Non-polar solvents are generally preferred for this purpose. kpfu.ru Studies have shown that petroleum ether is effective for extracting abietane diterpenoids from Salvia officinalis. kpfu.ru Other common solvents include n-hexane, dichloromethane (B109758), and acetone. nih.govresearchgate.net A mixture of n-hexane and dichloromethane (1:1 v/v) has been used for extracting diterpenoids from various tissues of the Calabrian pine. nih.gov

Several extraction methods can be employed. Maceration, particularly at the boiling temperature of the solvent (e.g., acetone), has proven effective for extracting resin acids from pine logging residue. researchgate.net Ultrasound-assisted extraction is a more advanced method that can enhance extraction efficiency over shorter periods. researchgate.netgoogle.com For a cleaner, solvent-free approach, Supercritical Fluid Extraction (SFE) using supercritical CO2 is a highly selective and environmentally friendly alternative, though it requires specialized high-pressure equipment. greenskybio.com Following the initial extraction, purification often involves crystallization techniques. Dehydroabietic acid can be purified from disproportionated rosin by forming a salt with an organic amine, such as 2-aminoethanol, which selectively crystallizes from an aqueous alcohol solution. nih.govgoogle.com

| Method | Solvent(s) | Key Parameters | Advantages | Reference |

|---|---|---|---|---|

| Maceration at Reflux | Acetone, Methanol | Boiling temperature, 1 hour | High yield for specific resin acids | researchgate.net |

| Ultrasound-Assisted Extraction | n-hexane/dichloromethane | Ultrasonic bath, 20-30 min | Reduced extraction time, improved efficiency | nih.govresearchgate.net |

| Percolation | Petroleum ether | Sequential solvent filtration | Efficient use of solvent | kpfu.ru |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | High pressure and controlled temperature | High selectivity, no solvent residue, environmentally clean | greenskybio.com |

| Amine Salt Crystallization | Aqueous alcohol, 2-aminoethanol | pH control, crystallization | High purity of dehydroabietic acid | google.com |

Semisynthetic Approaches to this compound and Analogues

The transformation of dehydroabietic acid into this compound involves two primary synthetic steps: esterification of the carboxylic acid group and subsequent regioselective oxidation of the abietane scaffold.

The introduction of a ketone at the C-7 position is the key transformation in synthesizing this compound. This position is a benzylic site, making it susceptible to oxidation. The direct precursor for this step is Methyl dehydroabietate. researchgate.net

A common and effective method for this conversion is the use of chromium trioxide (CrO₃). researchgate.net Treating Methyl dehydroabietate with this reagent yields this compound. researchgate.net The oxidation of dehydroabietic acid itself can also lead to functionalization at the C-7 position. nih.gov Additionally, the oxidation of Methyl dehydroabietate with molecular oxygen has been investigated as a pathway to oxidized derivatives. researchgate.netacs.org Research into the synthesis of variously oxidized abietane diterpenes has led to the preparation of numerous derivatives with functional groups at different positions, including the C-7 keto group. nih.govfujita-hu.ac.jp

Modern synthetic methods increasingly favor catalytic approaches to improve efficiency and reduce waste. The benzylic oxidation of abietane scaffolds can be achieved using catalytic systems. One notable method is the aerobic oxidation of 8,11,13-abietatrienes catalyzed by N-hydroxyphthalimide (NHPI) in combination with a radical initiator. nih.govacs.org This approach utilizes molecular oxygen from the air as the terminal oxidant, representing a greener alternative to stoichiometric heavy metal oxidants. This catalytic system has been applied to the synthesis of naturally occurring diterpenes, showcasing its utility in functionalizing the benzylic C-7 position of the dehydroabietane core. nih.govacs.org

Before the oxidation step, the carboxylic acid of dehydroabietic acid must be converted to a methyl ester to form Methyl dehydroabietate. wikipedia.org This esterification protects the carboxyl group and modifies the molecule's solubility and reactivity.

Several standard procedures can be employed for this esterification. One reported method involves treating dehydroabietic acid with lithium hydroxide (B78521) followed by methyl sulphate to yield the methyl ester in quantitative amounts. uv.es Another common laboratory method for esterifying carboxylic acids is treatment with diazomethane, which provides a clean and rapid conversion to the methyl ester. rsc.org This product, Methyl dehydroabietate, is the direct substrate for the regioselective oxidation to yield the final target compound, this compound. wikipedia.orgresearchgate.net

Total Synthesis Pathways to the 7-oxodehydroabietate Framework

The construction of the complex tricyclic core of abietane diterpenoids, particularly with specific oxygenation patterns, presents a formidable challenge in organic synthesis. The total synthesis of the 7-oxodehydroabietate framework requires a carefully planned strategy to control stereochemistry and introduce the requisite functional groups.

Retrosynthetic Analysis of the Abietane Diterpenoid Skeleton

A retrosynthetic analysis of the abietane diterpenoid skeleton reveals several key bond disconnections and strategic considerations for its construction. The tricyclic [6.6.6] ring system, with its characteristic angular methyl groups and stereocenters, can be deconstructed through various approaches.

One common strategy involves the disconnection of the B-ring, leading to precursors that can be assembled through annulation reactions. For instance, a Robinson annulation approach can be envisioned, where a Wieland-Miescher ketone analogue serves as the A-ring precursor, to which the B-ring is fused. Subsequent elaboration would then form the C-ring.

Alternatively, a Diels-Alder cycloaddition can be a powerful tool for the convergent construction of the B and C rings. In this scenario, a suitably substituted diene and dienophile would react to form the core of the abietane skeleton, with the necessary stereochemistry potentially being controlled by the choice of starting materials and reaction conditions.

Another elegant approach involves a polyene cyclization cascade, mimicking the biosynthetic pathway. A linear polyene precursor, containing appropriately placed functional groups, can be induced to cyclize, forming the entire tricyclic system in a single, stereoselective step. The stereochemical outcome of such cyclizations is often dictated by the geometry of the double bonds in the acyclic precursor and the nature of the initiating species.

Friedel-Crafts type reactions are also instrumental in the synthesis of aromatic abietanes. An intramolecular Friedel-Crafts acylation or alkylation can be employed to close the B-ring onto an aromatic C-ring precursor, a strategy that has been successfully applied in the synthesis of various diterpenoids.

A retrosynthetic blueprint for the abietane skeleton is outlined below:

| Disconnection Strategy | Key Precursors | Relevant Reactions |

| B-Ring Annulation | A-ring ketone and a methyl vinyl ketone equivalent | Robinson Annulation, Michael Addition, Aldol Condensation |

| Diels-Alder Cycloaddition | Substituted diene and dienophile | [4+2] Cycloaddition |

| Polyene Cyclization | Acyclic polyene with initiating group | Acid-catalyzed cyclization, Radical cyclization |

| Intramolecular Friedel-Crafts | Aromatic C-ring with an alkyl side chain | Friedel-Crafts Acylation/Alkylation |

These general strategies provide a conceptual framework for approaching the synthesis of the abietane core. The specific challenge in the synthesis of this compound lies in the regioselective introduction of the C7-carbonyl group.

Stereocontrolled Synthetic Routes to this compound

While a direct total synthesis of this compound from simple starting materials is not extensively documented in publicly available literature, the synthesis of closely related C7-oxygenated abietane diterpenoids provides a clear and instructive pathway. These syntheses often involve the construction of the abietane skeleton followed by or concurrent with the introduction of the C7-functionality.

A plausible stereocontrolled synthetic route can be conceptualized based on established methodologies. One such approach would begin with the construction of a functionalized A/B ring system, for example, a derivative of the Wieland-Miescher ketone. This intermediate already possesses the crucial trans-decalin ring junction found in the abietane skeleton.

The subsequent steps would focus on the annulation of the C-ring and the introduction of the C7-oxo group. A key transformation would be the introduction of a functional group at the C7 position that can be later oxidized to a ketone. This could be achieved through various methods, such as allylic oxidation of a C6-C7 unsaturated precursor or the stereoselective introduction of a hydroxyl group followed by oxidation.

For instance, a synthetic sequence could involve the following key steps:

Construction of the A/B Ring System: Starting from a readily available chiral building block, a stereocontrolled synthesis of a trans-fused decalin system with the correct substitution pattern at C4 and C10 would be undertaken.

Annulation of the C-Ring: An aromatic C-ring could be appended to the A/B ring system through a variety of methods, including Friedel-Crafts reactions or palladium-catalyzed cross-coupling reactions followed by cyclization.

Introduction of the C7-Oxygen Functionality: This is a critical step where stereocontrol is paramount. If not already incorporated, an oxygen functionality would be introduced at the C7 position. This could be achieved, for example, by benzylic oxidation if the C-ring is aromatic. Reagents such as chromium trioxide or potassium permanganate (B83412) have been traditionally used for this purpose, although more modern and selective methods are now available.

Final Functional Group Manipulations: The final steps would involve the adjustment of oxidation states and the installation of the methyl ester at C18 to yield the target molecule, this compound.

The stereochemistry of the newly formed centers would be controlled through the use of chiral auxiliaries, asymmetric catalysis, or substrate-controlled reactions, leveraging the existing stereocenters in the molecule to direct the outcome of subsequent transformations.

Below is a table summarizing a hypothetical stereocontrolled synthetic approach:

| Stage | Key Transformation | Purpose | Stereochemical Control |

| I. A/B Ring Construction | Asymmetric Robinson Annulation | Formation of the chiral trans-decalin core | Use of a chiral catalyst or auxiliary |

| II. C-Ring Annulation | Intramolecular Friedel-Crafts Acylation | Formation of the tricyclic abietane skeleton | Substrate control from the existing stereocenters |

| III. C7-Functionalization | Benzylic Oxidation | Introduction of the C7-keto group | Regioselectivity dictated by the aromatic ring |

| IV. Final Modifications | Esterification | Installation of the methyl ester at C18 | Standard esterification conditions |

While the specific details of a total synthesis of this compound remain a target for synthetic chemists, the combination of established strategies for abietane skeleton construction and methods for C7-functionalization provides a clear and feasible roadmap for its future realization.

Advanced Structural Elucidation and Conformational Analysis of Methyl 7 Oxodehydroabietate

High-Resolution Spectroscopic Techniques for Molecular Structure Assignment

Spectroscopy is the cornerstone of molecular structure assignment, providing detailed information about the molecule's framework and functional groups.

Multi-dimensional NMR spectroscopy is indispensable for mapping the complex carbon skeleton and assigning proton (¹H) and carbon (¹³C) chemical shifts in a molecule like Methyl 7-oxodehydroabietate.

2D-NMR Techniques : Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), provide direct one-bond correlations between protons and the carbons they are attached to. This allows for the straightforward assignment of protonated carbons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for piecing together the molecular skeleton by revealing long-range (typically 2- to 3-bond) correlations between protons and carbons. libretexts.org For instance, the protons of the methyl groups (C-18, C-19, and C-20) would show correlations to their neighboring quaternary and methine carbons, confirming the tricyclic abietane (B96969) framework. The proton of the methoxy (B1213986) group (-OCH₃) would show a key correlation to the ester carbonyl carbon (C-18), confirming the methyl ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments identify protons that are close in space, providing critical insights into the molecule's stereochemistry and conformation. For this compound, NOESY correlations would be expected between protons on the same face of the steroid-like ring system, helping to establish their relative configuration.

| Technique | Purpose for this compound | Expected Key Correlations |

| HSQC | Assigns protons to their directly attached carbons. | Correlation between each proton signal and its corresponding carbon signal. |

| HMBC | Establishes the carbon skeleton via 2- and 3-bond H-C couplings. | H-15 to C-13, C-12, C-14; H-12 to C-7, C-11, C-13, C-14; H₅-methoxy to C-18 carbonyl. |

| NOESY | Determines spatial proximity of protons to define stereochemistry. | Correlations between axial and equatorial protons within the aliphatic rings; Proximity of methyl groups to specific ring protons. |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to determine the elemental formula of a compound. For this compound, HRMS would confirm the molecular formula as C₂₁H₂₈O₃, corresponding to a calculated exact mass of 328.2038. nih.gov

Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that offer structural clues. The mass spectra of methyl esters of diterpenic abietic acids are characterized by specific fragmentation pathways. researchgate.net The molecular ion peak ([M]⁺) would be observed at m/z 328. A prominent fragment often corresponds to the loss of a methyl group (CH₃) from a C20 position, and another key fragmentation is the loss of the ester group. researchgate.net

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 328 | [M]⁺ (Molecular Ion) | C₂₁H₂₈O₃⁺ |

| 313 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 269 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |

| 253 | [M - CH₃ - CO]⁺ or other rearrangements | Complex rearrangement and loss. nih.gov |

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by strong absorption bands corresponding to its carbonyl groups. A sharp, intense peak for the C=O stretch of the ester group is expected around 1725-1735 cm⁻¹. The conjugated ketone at the C-7 position would exhibit a C=O stretching vibration at a slightly lower frequency, typically around 1685 cm⁻¹, due to conjugation with the aromatic ring. researchgate.net Other characteristic peaks include C-H stretching vibrations for aliphatic and aromatic protons, and C=C stretching for the aromatic ring.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Ester Carbonyl | C=O Stretch | ~1725 |

| Ketone Carbonyl | C=O Stretch (conjugated) | ~1685 |

| Aromatic Ring | C=C Stretch | ~1600 and ~1450 |

| Aliphatic/Aromatic C-H | C-H Stretch | 2850-3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum is determined by the molecule's chromophores, which are the parts of the molecule that absorb light. The primary chromophore in this compound is the 7-oxo group conjugated with the aromatic ring. This extended π-system is expected to result in a strong absorption band (π → π* transition) in the UV region, likely around 250-260 nm, and a weaker absorption band (n → π* transition) at a longer wavelength, possibly around 300-320 nm.

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. A successful single-crystal X-ray diffraction analysis of this compound would provide unambiguous proof of its molecular structure. This technique would definitively establish the relative and absolute stereochemistry of all chiral centers, as well as provide precise data on bond lengths, bond angles, and torsional angles. This information reveals the molecule's preferred conformation in the solid state and details of intermolecular interactions within the crystal lattice. Currently, a public crystal structure for this compound does not appear to be available in open-access databases.

Computational Chemistry Approaches for Structural and Conformational Insights

Computational chemistry provides a powerful tool for complementing experimental data and gaining deeper insight into molecular properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govdntb.gov.ua By performing geometry optimization with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G**), the lowest energy conformation of this compound can be predicted. nih.gov

Following optimization, DFT calculations can be used to predict various spectroscopic properties:

NMR Spectra : Theoretical ¹H and ¹³C chemical shifts can be calculated and compared with experimental values to aid in and confirm signal assignments.

Vibrational Spectra : The calculation of vibrational frequencies can produce a theoretical IR spectrum. researchgate.net Comparing this predicted spectrum with the experimental one allows for a detailed assignment of the absorption bands to specific vibrational modes of the molecule.

Electronic Spectra : Time-dependent DFT (TD-DFT) can predict electronic transitions, providing theoretical UV-Vis absorption wavelengths (λmax) that can be correlated with the experimental spectrum to understand the nature of the electronic excitations. mdpi.com

Mechanistic Investigations of Biological Activities of Methyl 7 Oxodehydroabietate in Vitro and Pre Clinical Models

Modulation of Inflammatory Pathways by Methyl 7-oxodehydroabietate

The anti-inflammatory potential of this compound and its derivatives has been explored, primarily focusing on their ability to modulate key inflammatory mediators and signaling pathways.

Studies have indicated that derivatives of 7-oxodehydroabietic acid can exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a significant pro-inflammatory mediator. While direct data for this compound is limited, research on closely related 7-oxodehydroabietic acid derivatives has demonstrated significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This suggests a potential mechanism for its anti-inflammatory action.

Detailed investigations into the direct effects of this compound on the production of other key pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) are not extensively documented in the currently available scientific literature.

The precise mechanisms by which this compound may attenuate cellular signaling cascades involved in inflammation, such as the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, are yet to be fully elucidated. While these pathways are known to be critical in regulating the expression of pro-inflammatory genes, direct evidence of their modulation by this compound is not yet available.

The enzymatic targets of this compound in the context of inflammation are an area of ongoing research. The inhibition of NO production by its derivatives suggests a potential interaction with inducible nitric oxide synthase (iNOS). However, detailed enzyme inhibition kinetics and studies to identify its specific effects on other key inflammatory enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) have not been reported.

Antiproliferative and Apoptosis-Inducing Effects in Research Cell Lines

Preliminary research suggests that this compound may possess antiproliferative properties. It has been identified as an active agent in the National Cancer Institute's (NCI) yeast anticancer drug screen. anexib.com

The specific mechanisms by which this compound may induce cell cycle arrest in cancer cell lines have not been extensively investigated. Further research is required to determine its effects on the different phases of the cell cycle and the key regulatory proteins involved.

Gene Expression Profiling and Proteomic Analysis in Response to Treatment

While comprehensive transcriptomic or proteomic studies focusing specifically on this compound are not extensively documented in current literature, research on its parent compound, dehydroabietic acid (DHA), provides significant insights into its potential effects on cellular gene expression and protein signaling. These studies primarily highlight a role in modulating inflammatory and metabolic pathways at the transcriptional level.

Investigations into the anti-inflammatory properties of DHA have shown that it can significantly alter the expression of genes involved in the inflammatory cascade. In studies using human aortic endothelial cells stimulated with Tumor Necrosis Factor-α (TNF-α), DHA pre-treatment was found to considerably suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). ukm.my This inhibitory effect is critical as VCAM-1 plays a key role in the adhesion of leukocytes to the vascular endothelium, a foundational step in the development of atherosclerosis. Interestingly, in the same study, DHA did not significantly affect the expression of Intercellular Adhesion Molecule-1 (ICAM-1) or E-selectin. ukm.my

The mechanism behind this selective gene regulation involves the inhibition of key transcription factors. Research has demonstrated that DHA treatment leads to a significant decrease in the nuclear translocation of the NF-κB p65 subunit. ukm.my By preventing this key transcription factor from entering the nucleus, DHA effectively blocks the transcription of its target genes, including VCAM-1. Further studies have corroborated that DHA exerts its anti-inflammatory effects by suppressing NF-κB and Activator protein-1 (AP-1) mediated transcriptional activities. nih.govmdpi.com This is achieved by targeting and suppressing upstream kinases such as Src, Syk, and TAK1, which are crucial for the activation of these signaling pathways that culminate in the expression of inflammatory genes like iNOS and TNF-α. nih.govmdpi.com

In the context of metabolic regulation, derivatives of DHA have been shown to influence the gene expression of enzymes involved in bile acid synthesis, such as Cyp7a1 and Cyp8b1. science.gov

Table 1: Effects of Dehydroabietic Acid (DHA) on Gene and Protein Expression

| Target Molecule | Cell Type | Effect of DHA Treatment | Associated Pathway |

|---|---|---|---|

| VCAM-1 (Gene Expression) | Human Aortic Endothelial Cells | Significantly Decreased | Inflammation / Atherosclerosis |

| ICAM-1 (Gene Expression) | Human Aortic Endothelial Cells | No Significant Change | Inflammation / Atherosclerosis |

| E-selectin (Gene Expression) | Human Aortic Endothelial Cells | No Significant Change | Inflammation / Atherosclerosis |

| NF-κB p65 (Nuclear Translocation) | Human Aortic Endothelial Cells | Significantly Decreased | NF-κB Signaling |

| iNOS (Gene Expression) | Macrophage Cell Lines | Decreased | Inflammation |

| TNF-α (Gene Expression) | Macrophage Cell Lines | Decreased | Inflammation |

Exploration of Neurobiological Research Applications

The neurobiological applications of this compound and its parent compound, dehydroabietic acid (DHA), have been explored primarily through the lens of their anti-neuroinflammatory effects. Neuroinflammation, often mediated by microglial cells, is a key pathological feature of many neurodegenerative diseases.

Studies on synthetic hybrids derived from 7-oxodehydroabietic acid have demonstrated significant anti-inflammatory activity in BV2 microglial cells, a widely used in vitro model for neuroinflammation. mdpi.com This suggests that the core structure of this compound is amenable to modification to produce potent modulators of microglial activation.

The mechanistic basis for this anti-inflammatory activity has been further elucidated through studies on DHA. nih.govmdpi.com DHA has been shown to suppress the inflammatory response in macrophages (which share many functions with microglia) by directly interacting with and inhibiting key intracellular signaling kinases. Specifically, DHA targets and suppresses the activity of proto-oncogene tyrosine-protein kinase (Src) and spleen tyrosine kinase (Syk) within the NF-κB signaling cascade. nih.gov Simultaneously, it inhibits the transforming growth factor-β-activated kinase 1 (TAK1) in the AP-1 signaling cascade. nih.gov

This targeted inhibition of upstream kinases prevents the subsequent activation and nuclear translocation of the transcription factors NF-κB and AP-1. As these factors are responsible for driving the expression of a host of pro-inflammatory mediators, including nitric oxide (NO), iNOS, and TNF-α, their suppression leads to a potent anti-inflammatory effect. nih.govmdpi.com This interaction with specific kinases represents a clear example of a ligand (DHA) binding to a protein target and modulating downstream signaling pathways, providing a strong rationale for the exploration of this compound in neuroinflammatory conditions.

Table of Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| Dehydroabietic acid | DHA |

| Methyl cis-7-oxo-deisopropyldehydroabietate | MCOD |

| Abietic acid | - |

| Tumor Necrosis Factor-α | TNF-α |

| Vascular Cell Adhesion Molecule-1 | VCAM-1 |

| Intercellular Adhesion Molecule-1 | ICAM-1 |

| Nitric Oxide | NO |

| Inducible nitric oxide synthase | iNOS |

| Proto-oncogene tyrosine-protein kinase | Src |

| Spleen tyrosine kinase | Syk |

Neuroprotective Mechanisms in Oxidative Stress and Excitotoxicity Models

The neuroprotective potential of this compound and related abietane (B96969) diterpenoids has been a subject of investigation, particularly in the context of oxidative stress and excitotoxicity, two key contributors to neuronal damage in neurodegenerative diseases.

In vitro studies utilizing human neuroblastoma SH-SY5Y cells have demonstrated the capacity of certain abietane diterpenoids to protect against oxidative stress-induced cell injury. For instance, phlecarinatone B, an abietane diterpenoid, has shown a moderate neuroprotective effect against hydrogen peroxide (H₂O₂)-induced damage in SH-SY5Y cells at concentrations ranging from 5 to 20 μM consensus.app. This suggests that compounds within this class may possess antioxidant properties or the ability to bolster cellular antioxidant defense mechanisms, thereby mitigating the detrimental effects of reactive oxygen species (ROS) on neuronal viability. While direct studies on this compound are limited, the activity of structurally similar compounds provides a basis for its potential neuroprotective role.

Excitotoxicity, a pathological process by which excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is another critical area of investigation. The immortalized mouse hippocampal cell line, HT22, is a commonly used model to study glutamate-induced toxicity that is independent of NMDA receptor activation and is instead mediated by oxidative stress. Research on dehydroabietic acid, the parent compound of this compound, has indicated its neuroactive properties, showing that it can induce the release of both excitatory and inhibitory neurotransmitters from synaptosomes. While this study did not directly assess neuroprotection in an excitotoxicity model, it highlights the interaction of this class of compounds with neuronal signaling pathways that are central to excitotoxicity. Further research is necessary to elucidate the specific effects of this compound in established in vitro models of excitotoxicity, such as glutamate-treated HT22 cells or NMDA-treated primary neurons.

Table 1: Neuroprotective Activity of Abietane Diterpenoids in Oxidative Stress Models

| Compound | Model System | Inducer of Oxidative Stress | Observed Effect | Reference |

|---|

Investigation of Other Novel Biological Activities and Molecular Targets

Beyond neuroprotection, the broader biological activities and molecular targets of this compound and its structural relatives are areas of growing scientific interest. These investigations span metabolic modulation, immunomodulatory properties, and the identification of specific molecular binding partners.

Modulation of Metabolic Pathways in Model Systems

Recent studies have highlighted the potential of abietane diterpenoids to modulate key metabolic pathways, suggesting therapeutic applications in metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.

One significant finding is the ability of methyl dehydroabietate, a closely related compound to this compound, to counteract high-fat diet-induced insulin (B600854) resistance and hepatic steatosis in mice. The proposed mechanism involves the modulation of peroxisome proliferator-activated receptor (PPAR) signaling. Specifically, methyl dehydroabietate was found to induce the expression of PPARα in the liver and PPARγ in adipose tissues. The activation of these nuclear receptors plays a crucial role in the regulation of glucose and lipid metabolism.

Furthermore, dehydroabietic acid itself has been identified as a dual agonist for PPARα and PPARγ wikipedia.org. This dual agonism is significant as it can lead to improved insulin sensitivity and a reduction in hepatic fat accumulation. In vitro experiments have also shown that certain abietane diterpenes can increase glucose uptake in mammalian cells, a key process in maintaining glucose homeostasis preprints.org. These findings suggest that this compound may share similar properties in modulating these critical metabolic pathways.

Table 2: Effects of Abietane Diterpenoids on Metabolic Pathways

| Compound | Model System | Key Finding | Potential Implication | Reference |

|---|---|---|---|---|

| Methyl dehydroabietate | High-fat diet-fed mice | Induces PPARα in liver and PPARγ in adipose tissue | Amelioration of insulin resistance and hepatic steatosis | |

| Dehydroabietic acid | In vitro | Dual agonist of PPARα/γ | Improved glucose and lipid metabolism | wikipedia.org |

Immunomodulatory Properties in Cellular Assays

The immunomodulatory and anti-inflammatory properties of dehydroabietic acid and its derivatives, including those with a 7-oxo functional group, have been substantiated in various cellular assays. These compounds have demonstrated the ability to suppress key inflammatory mediators and modulate the activity of immune cells.

In a study investigating a series of novel hybrids of 7-oxodehydroabietic acid, several compounds exhibited potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells mdpi.comnih.gov. The primary measure of this activity was the inhibition of nitric oxide (NO) production, a key inflammatory mediator. Notably, some of the 7-oxodehydroabietic acid derivatives displayed significantly lower IC₅₀ values for NO inhibition compared to the positive control, L-NMMA, indicating their potent anti-inflammatory capacity mdpi.comnih.gov.

Further mechanistic studies on dehydroabietic acid have revealed that its anti-inflammatory effects are mediated through the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Dehydroabietic acid has been shown to inhibit the activity of upstream kinases such as Src, Syk, and TAK1, which are critical for the activation of NF-κB and AP-1 transcription factors that drive the expression of pro-inflammatory genes nih.gov. Additionally, dehydroabietic acid derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-12, in dendritic cells mdpi.com.

Table 3: Immunomodulatory Activity of 7-Oxodehydroabietate Derivatives and Dehydroabietic Acid

| Compound/Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 7-Oxodehydroabietic acid-1,2,3-triazole hybrid 10 | BV2 microglia | NO Inhibition | 8.40 ± 0.98 | mdpi.com |

| 7-Oxodehydroabietic acid-1,2,3-triazole hybrid 15 | BV2 microglia | NO Inhibition | 10.74 ± 2.67 | mdpi.com |

| 7-Oxodehydroabietic acid-1,2,3-triazole hybrid 16 | BV2 microglia | NO Inhibition | 10.96 ± 1.85 | mdpi.com |

| 7-Oxodehydroabietic acid-1,2,3-triazole hybrid 17 | BV2 microglia | NO Inhibition | 9.76 ± 1.27 | mdpi.com |

Deconvolution of Unidentified Molecular Targets through Chemoproteomics

The precise molecular targets of this compound and many other abietane diterpenoids remain largely uncharacterized. Chemoproteomics has emerged as a powerful set of techniques to identify the direct binding partners of small molecules within a complex biological system, thereby elucidating their mechanism of action.

This approach typically involves the chemical modification of the small molecule of interest to incorporate a reactive group and a reporter tag. The modified compound, or probe, is then incubated with cell lysates or live cells, allowing it to covalently bind to its protein targets. Subsequent enrichment of these protein-probe complexes, often using affinity purification, followed by mass spectrometry-based proteomic analysis, enables the identification of the target proteins.

While specific chemoproteomic studies on this compound have not yet been reported in the literature, this methodology holds great promise for deconvoluting its molecular targets. Given the diverse biological activities of abietane diterpenoids, it is plausible that they interact with multiple protein targets to exert their effects. For instance, the anti-inflammatory actions of dehydroabietic acid have been linked to the inhibition of specific kinases in the NF-κB and MAPK signaling pathways nih.gov. A chemoproteomics approach could definitively confirm these interactions and potentially uncover novel, previously unidentified targets.

Future research employing chemoproteomics could involve the synthesis of a this compound-based probe to systematically identify its binding partners in relevant cell models, such as neuronal cells for neuroprotection studies or macrophages for immunomodulation studies. This would provide a more comprehensive understanding of its mechanism of action and could facilitate the development of more potent and selective therapeutic agents based on its scaffold.

Structure Activity Relationship Sar Studies of Methyl 7 Oxodehydroabietate Analogues

Rational Design and Synthesis of Modified Methyl 7-oxodehydroabietate Derivatives

The strategic modification of the this compound core structure is fundamental to exploring its therapeutic potential. The rational design of new analogues focuses on several key regions of the molecule: the C-7 oxo group, the methyl ester at C-18, the A and B rings, and the inherent stereochemistry of the molecule.

Systematic Modification of the C-7 Oxo Functionality

The carbonyl group at the C-7 position has been identified as a critical determinant of biological activity. Studies on various abietane (B96969) diterpenoids consistently show that an oxygenated C-7 position is essential for cytotoxic effects. phcog.com SAR investigations have revealed that a carbonyl group at C-7 generally confers higher activity compared to a hydroxyl group at the same position. phcog.com For instance, the cytotoxic activity of 7-oxoroyleanone was found to be greater than its hydroxylated counterpart, taxoquinone. This suggests that the electronic and steric properties of the C-7 keto group play a significant role in the interaction with biological targets. Further modifications, such as the introduction of an acetyl group, as seen in 7α-acetylhorminone, have been shown to produce potent cytotoxic effects. phcog.com

Derivatization and Substitution at the Ester Moiety

The ester functionality at the C-18 position (or the corresponding carboxylic acid in the parent compound, 7-oxodehydroabietic acid) serves as a versatile handle for chemical modification. This position allows for the introduction of diverse chemical moieties to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to explore new interactions with target proteins.

A notable example is the synthesis of hybrids incorporating a 1,2,3-triazole moiety, which is known for its metabolic stability. mdpi.com In one study, 7-oxodehydroabietic acid was O-propargylated and then coupled with various azides to create a series of 1,4-disubstituted triazole derivatives. These modifications led to compounds with significant anti-inflammatory activity, in some cases far exceeding that of the positive control, L-NMMA. mdpi.com

Stereochemical Inversions and Their Impact on Biological Profiles

Stereochemistry is a pivotal factor in the biological activity of chiral natural products. nih.govresearchgate.net The specific three-dimensional arrangement of atoms can dramatically affect how a molecule binds to its biological target. nih.gov For abietane diterpenoids, which possess multiple chiral centers, the spatial orientation of substituents is critical.

While specific studies on stereochemical inversions of this compound are not extensively detailed in readily available literature, the principle remains a cornerstone of SAR. It is well-established that even minor changes in stereochemistry can lead to significant differences in biological activity. researchgate.net For many natural product derivatives, one stereoisomer often displays significantly higher potency than others, which can be attributed to a more favorable fit within the binding site of a target protein or stereoselective cellular uptake mechanisms. nih.govresearchgate.net Therefore, controlling and investigating the stereochemistry at centers like C-1, C-4a, and C-10a is a crucial aspect of the rational design of potent analogues.

Correlation of Structural Features with Biological Potency, Selectivity, and Efficacy in Research Models

The systematic modifications described above have generated valuable data correlating specific structural features with biological outcomes. These correlations are essential for guiding future drug design efforts.

Key SAR findings for abietane-type diterpenoids include:

C-7 Position: The presence of an oxygenated function at C-7 is crucial for cytotoxicity. A ketone (oxo group) generally imparts greater potency than a hydroxyl group. phcog.com The absence of oxygenation at C-7, even with unsaturation between C-6 and C-7, tends to diminish cytotoxic effects.

C-Ring Substituents: For anti-inflammatory 1,2,3-triazole hybrids of 7-oxodehydroabietic acid, the nature of the substituent on the appended phenyl ring of the triazole is important. Derivatives with electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-accepting groups (e.g., fluorine, chlorine), particularly at the ortho and para positions, tend to exhibit enhanced anti-inflammatory activity. mdpi.com Conversely, bulky groups like trifluoromethoxy or ester groups on this ring can lead to poorer activity. mdpi.com

Linker Length: In the same series of triazole hybrids, the length of the linker connecting the triazole moiety to the core structure was found to influence anti-inflammatory activity, indicating the importance of spatial positioning of the appended group. mdpi.com

The following table summarizes the anti-inflammatory activity of selected 7-oxodehydroabietic acid-triazole hybrids against BV2 microglial cells, demonstrating the impact of substitution patterns.

| Compound | Substituent on Phenyl-Triazole Ring | IC50 (µM) on BV2 Cells (Inhibition of NO Production) |

|---|---|---|

| 10 | 2,4-Dimethyl | 8.40 ± 0.98 |

| 15 | 2-Fluoro-4-chloro | 10.74 ± 2.67 |

| 16 | 2-Fluoro-4-methoxy | 10.96 ± 1.85 |

| 17 | 4-Hydroxy | 9.76 ± 1.27 |

| L-NMMA (Control) | - | 42.36 ± 2.47 |

Data adapted from a study on 7-oxodehydroabietic acid-1,2,3-triazole hybrids. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Principles for Abietane Diterpenoids

In the absence of a known 3D structure for a biological target, ligand-based drug design approaches are invaluable. nih.govgardp.org These methods utilize the structural information from a set of known active molecules to develop a pharmacophore model. fiveable.me A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to its target and elicit a biological response.

For cytotoxic abietane-type diterpenoids, pharmacophore models have been developed to identify the key features responsible for their activity. tandfonline.combohrium.comnih.gov These computational studies analyze a series of potent compounds to generate a hypothetical model that can be used to screen virtual libraries for new, structurally diverse molecules with the potential for similar biological activity. tandfonline.comnih.gov

A representative pharmacophore model for cytotoxic abietanes might include features such as:

Hydrogen Bond Acceptors: Often corresponding to the oxygen atoms of carbonyl or hydroxyl groups, such as the critical C-7 oxo group.

Hydrophobic/Aromatic Features: Representing the bulky, nonpolar tricyclic core and the aromatic C-ring, which are crucial for van der Waals and hydrophobic interactions within a receptor binding pocket.

Hydrogen Bond Donors: If hydroxyl groups are present and found to be important for the activity of a specific subclass of analogues.

By integrating SAR data with computational pharmacophore modeling, researchers can more efficiently design and prioritize the synthesis of new this compound derivatives with enhanced potency and selectivity, accelerating the drug discovery process for this promising class of natural product-derived compounds.

In Silico Approaches for SAR Prediction and Virtual Screening (e.g., QSAR, Molecular Docking, Molecular Dynamics)

In silico methodologies are pivotal in modern drug discovery for predicting the structure-activity relationships (SAR) of novel compounds, such as analogues of this compound, before their synthesis. These computational tools, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations, enable the rapid screening of virtual libraries and provide insights into the molecular interactions governing biological activity, thereby guiding the rational design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For analogues of this compound, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural requirements for specific biological activities, such as anticancer effects.

In one study, a CoMFA model was generated for a series of dehydroabietic acid-based acylhydrazones to elucidate the SAR for their activity against the HepG2 human cancer cell line. nih.gov The robustness and predictive power of the generated model were confirmed through rigorous statistical validation. nih.gov

| Statistical Parameter | Value | Description |

|---|---|---|

| Q² (Cross-validated R²) | 0.527 | Indicates the predictive ability of the model during internal cross-validation. |

| R² (Non-cross-validated R²) | 0.962 | Represents the goodness of fit of the model to the training set data. |

| R²test (External validation R²) | 0.614 | Measures the model's ability to predict the activity of an external test set of compounds. |

The CoMFA model, with its encouraging statistical metrics, provided a reliable framework to guide the design of five new molecules with potentially enhanced anticancer activity. nih.gov Such models are crucial for prioritizing synthetic efforts toward compounds with a higher probability of success.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. This method is instrumental in virtual screening and for elucidating the potential mechanism of action of compounds like this compound analogues.

Virtual Screening and Target Identification:

To identify potential protein targets for dehydroabietic acid derivatives, a virtual screening study using reverse docking was performed. nih.gov In this approach, the most active molecule from a series of dehydroabietic acid-based acylhydrazones was docked against a library of 42 known antiproliferative targets. nih.govresearchgate.net The results of this screening pointed towards the intracellular domain of the Epidermal Growth Factor Receptor (EGFR) as a high-affinity target. nih.govresearchgate.net This suggests that analogues of this compound may exert their anticancer effects through the inhibition of EGFR. nih.gov

Binding Mode Analysis:

In other research, molecular docking has been used to investigate the binding of dehydroabietic acid derivatives to other cancer-related targets. For instance, docking studies on a series of synthesized derivatives indicated that they might inhibit the PI3K/AKT/mTOR signaling pathway by competing with ATP for its binding site. nih.gov This highlights the utility of molecular docking in forming hypotheses about the molecular basis of a compound's activity.

| Compound Class | Computational Method | Potential Target/Pathway | Key Finding |

|---|---|---|---|

| Dehydroabietic Acid-Based Acylhydrazones | Reverse Docking | EGFR Kinase Domain | Identified EGFR as a high-affinity target, suggesting a potential mechanism of action. nih.govresearchgate.net |

| Dehydroabietic Acid Derivatives | Molecular Docking | PI3K/AKT/mTOR Pathway | Compounds may act as ATP-competitive inhibitors within this signaling pathway. nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of a ligand-protein complex over time. This technique is often used to validate the results of molecular docking and to assess the stability of the predicted binding poses.

While specific MD simulation studies on this compound analogues are not extensively detailed in the available literature, the general methodology is highly applicable. For instance, in studies of other potential anticancer agents targeting EGFR, 100-nanosecond MD simulations are performed on the ligand-protein complexes predicted by molecular docking. nih.gov

The primary goals of such simulations are:

To Assess Stability: The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD trajectory suggests that the complex has reached equilibrium and the binding pose is stable.

To Refine Binding Affinity: The binding free energy of the complex can be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov These calculations can provide a more accurate estimation of the binding affinity than docking scores alone and can reveal changes in binding energy over the course of the simulation. nih.gov For example, a decrease in the binding free energy (ΔG_bind) from the beginning to the end of a simulation indicates an increase in binding affinity as the complex settles into a more favorable conformation. nih.gov

By simulating the dynamic behavior of the ligand within the binding site, MD can reveal key interactions and conformational adjustments that are crucial for the compound's activity, thus providing a more complete picture for SAR studies.

Biosynthetic Pathways and Pre Clinical Metabolic Investigations of Methyl 7 Oxodehydroabietate

Elucidation of Biosynthetic Routes to Methyl 7-oxodehydroabietate in Source Organisms

The biosynthetic pathway to this compound, an oxidized abietane (B96969) diterpenoid, is rooted in the well-established isoprenoid pathway. While the complete enzymatic cascade leading specifically to this compound in its natural sources, such as various Pinus species, is not fully elucidated, a combination of studies on related abietane diterpenoids allows for the construction of a putative biosynthetic route. This pathway begins with the universal precursors of all terpenoids and proceeds through a series of cyclizations and oxidative modifications.

Identification of Key Enzymes and Intermediates in Abietane Diterpenoid Biosynthesis

The biosynthesis of the abietane skeleton commences with the head-to-head condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves synthesized via the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. This initial condensation yields geranyl pyrophosphate (GPP), which is sequentially elongated with two more IPP units by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP) nih.gov.

The cyclization of the linear GGPP molecule is a critical branching point in diterpenoid biosynthesis and is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). In the biosynthesis of abietane diterpenoids, a class II diTPS, copalyl diphosphate synthase (CPPS), first catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP) researchgate.netnih.gov. Subsequently, a class I diTPS, such as abietadiene synthase, facilitates the ionization of the diphosphate moiety and a subsequent series of cyclizations and rearrangements to produce the tricyclic olefin, abietadiene researchgate.net.

The formation of dehydroabietic acid from abietadiene involves further oxidative modifications. It is hypothesized that abietadiene undergoes aromatization of its C-ring to form abietatriene rsc.org. The subsequent steps leading to dehydroabietic acid involve the oxidation of the C18 methyl group to a carboxylic acid, a process catalyzed by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases researchgate.net.

The final step in the formation of the 7-oxodehydroabietic acid core is the oxidation of the C-7 position of dehydroabietic acid. While the specific enzyme responsible for this reaction in plants has not been definitively identified, the involvement of cytochrome P450 monooxygenases is strongly suggested by studies on microbial degradation of related compounds. For instance, a cytochrome P450 enzyme, P450dit, from the bacterium Pseudomonas abietaniphila has been shown to hydroxylate dehydroabietic acid at the C-7 position, which is then further oxidized to 7-oxodehydroabietic acid nih.govnih.gov. It is highly probable that a plant CYP450 enzyme with similar catalytic activity is responsible for this transformation in the biosynthesis of 7-oxodehydroabietic acid. The final methylation of the carboxyl group to yield this compound is likely carried out by a methyltransferase.

Table 1: Key Enzymes and Intermediates in the Putative Biosynthetic Pathway of this compound

| Step | Precursor | Intermediate/Product | Key Enzyme(s) |

| 1 | Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | Geranylgeranyl Pyrophosphate (GGPP) | Geranylgeranyl Pyrophosphate Synthase (GGPPS) |

| 2 | Geranylgeranyl Pyrophosphate (GGPP) | (+)-Copalyl Diphosphate ((+)-CPP) | Copalyl Diphosphate Synthase (CPPS) |

| 3 | (+)-Copalyl Diphosphate ((+)-CPP) | Abietadiene | Abietadiene Synthase |

| 4 | Abietadiene | Abietatriene | Putative Dehydrogenase/Aromatase |

| 5 | Abietatriene | Dehydroabietic Acid | Cytochrome P450 Monooxygenases, Dehydrogenases |

| 6 | Dehydroabietic Acid | 7-hydroxy-dehydroabietic acid | Putative Cytochrome P450 Monooxygenase |

| 7 | 7-hydroxy-dehydroabietic acid | 7-oxodehydroabietic acid | Putative Dehydrogenase |

| 8 | 7-oxodehydroabietic acid | This compound | Putative Methyltransferase |

Isotopic Labeling Studies to Trace Carbon Flow in Metabolic Pathways

Isotopic labeling is a powerful technique used to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into downstream metabolites. This method involves feeding an organism with a substrate enriched with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ³H) and then determining the position of the label in the final product.

While specific isotopic labeling studies tracing the entire pathway to this compound have not been reported, the general principles of terpenoid biosynthesis have been extensively confirmed using this technique researchgate.net. For instance, the origin of the five-carbon building blocks, IPP and DMAPP, from primary metabolites like pyruvate and glyceraldehyde-3-phosphate in the MEP pathway has been established through feeding experiments with ¹³C-labeled glucose.

In the context of abietane diterpenoid biosynthesis, labeling studies have been instrumental. It has been shown that the cyclization of GGPP to abietadiene proceeds through a specific series of carbocationic intermediates and rearrangements, a mechanism supported by the observed distribution of isotopic labels from specifically labeled GGPP precursors. Furthermore, labeling studies have confirmed that miltiradiene, another tricyclic diterpene olefin, can serve as a precursor to the phenolic diterpenoid ferruginol, a compound structurally related to the abietane family rsc.org.

Future isotopic labeling experiments could provide definitive evidence for the proposed biosynthetic pathway of this compound. For example, feeding a source organism with ¹³C-labeled dehydroabietic acid and observing the incorporation of the label into this compound would confirm the precursor-product relationship. Similarly, using ¹⁸O₂ in the presence of dehydroabietic acid could help identify the involvement of oxygenase enzymes in the C-7 oxidation by tracking the incorporation of the heavy oxygen isotope into the 7-oxo group.

In Vitro and Pre-Clinical Metabolic Profiling of this compound

The metabolic fate of a xenobiotic compound, such as this compound, is a critical aspect of its preclinical evaluation. Metabolism, which primarily occurs in the liver, is generally divided into Phase I (functionalization) and Phase II (conjugation) reactions. These processes aim to increase the polarity of the compound, thereby facilitating its excretion from the body. To date, no specific studies on the in vitro or preclinical metabolism of this compound have been published. However, based on the metabolism of a closely related precursor, dehydroabietic acid, and the general principles of xenobiotic metabolism, a putative metabolic profile can be proposed.

Identification and Characterization of Phase I Biotransformation Products

Phase I reactions typically involve oxidation, reduction, and hydrolysis, catalyzed mainly by the cytochrome P450 (CYP450) superfamily of enzymes. Given the chemical structure of this compound, several oxidative transformations are plausible.

A study on the metabolism of dehydroabietic acid in rabbits identified several hydroxylated metabolites, suggesting that hydroxylation is a primary Phase I biotransformation for this class of compounds. The identified metabolites included various mono- and di-hydroxylated derivatives of dehydroabietic acid. This indicates that CYP450-mediated hydroxylation at various positions on the abietane skeleton is a likely metabolic pathway.

For this compound, potential Phase I biotransformation products could include:

Hydroxylation: Introduction of hydroxyl groups at various positions on the tricyclic ring system.

Demethylation: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 7-oxodehydroabietic acid.

Further Oxidation: Oxidation of other positions on the molecule, potentially leading to the formation of di-oxo or hydroxyl-oxo derivatives.

Table 2: Putative Phase I Biotransformation Products of this compound

| Biotransformation Reaction | Putative Metabolite |

| Hydroxylation | Hydroxylated this compound derivatives |

| Demethylation | 7-oxodehydroabietic acid |

| Further Oxidation | Di-oxo or hydroxyl-oxo derivatives of this compound |

Analysis of Phase II Conjugation Metabolites and Their Conjugating Enzymes

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione. These reactions are catalyzed by transferase enzymes.

The presence of a carboxylic acid group, which would be exposed upon demethylation of this compound, provides a primary site for Phase II conjugation. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common pathway for carboxylic acids, leading to the formation of acyl glucuronides. Sulfation, catalyzed by sulfotransferases (SULTs), of any hydroxylated Phase I metabolites is also a plausible conjugation reaction.

Therefore, potential Phase II metabolites of this compound could include:

Glucuronide conjugates: Formed from the carboxylic acid metabolite (7-oxodehydroabietic acid) or any hydroxylated metabolites.

Sulfate conjugates: Formed from any hydroxylated metabolites.

Table 3: Putative Phase II Conjugation Metabolites of this compound

| Conjugation Reaction | Conjugating Enzyme Family | Putative Metabolite |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | 7-oxodehydroabietic acid glucuronide, Hydroxylated metabolite glucuronides |

| Sulfation | Sulfotransferases (SULTs) | Hydroxylated metabolite sulfates |

Elucidation of Pre-Clinical Excretion Pathways in Animal Models

The primary routes of excretion for xenobiotic metabolites are through urine and feces (via biliary excretion). The increased polarity of Phase II conjugates facilitates their elimination from the body.

While no specific data exists for this compound, studies on the excretion of dehydroabietic acid can provide some insights. In rabbits, various hydroxylated metabolites of dehydroabietic acid were identified in the urine. This suggests that renal excretion is a significant pathway for the elimination of metabolized abietane diterpenoids.

It is anticipated that the polar glucuronide and sulfate conjugates of this compound and its metabolites would be readily excreted in the urine. Less polar metabolites or the parent compound, if not extensively metabolized, could be eliminated through the bile and subsequently excreted in the feces. The relative contribution of renal and biliary excretion would depend on the physicochemical properties of the metabolites, such as their molecular weight and polarity, which can vary between different animal models.

Advanced Analytical and Bioanalytical Methodologies for Methyl 7 Oxodehydroabietate Research

Quantitative Determination of Methyl 7-oxodehydroabietate in Complex Biological and Chemical Matrices

The accurate quantification of this compound from intricate matrices like biological fluids (plasma, serum, urine) and plant extracts is fundamental for pre-clinical research. The choice of analytical technique is dictated by the specific requirements of the study, including sensitivity, selectivity, and the physicochemical properties of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantification of non-volatile compounds in complex mixtures due to its exceptional sensitivity and specificity. nih.gov For this compound, a reverse-phase LC system is typically employed, which separates the analyte from other matrix components based on its hydrophobicity.

The separated compound is then introduced into the mass spectrometer. Using an ionization source like Electrospray Ionization (ESI), the molecule is charged before being fragmented and detected. The quantification is often performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition. sciex.com This specificity minimizes interference from other co-eluting compounds, allowing for precise quantification even at very low concentrations. nih.gov

Table 1: Typical LC-MS/MS Parameters for Diterpenoid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 Reverse-Phase (e.g., 2.1x100 mm, 2.7 µm) | Separates analyte from matrix based on polarity. unimi.it |

| Mobile Phase | Gradient of Water with 0.1% Formic Acid and Acetonitrile (B52724)/Methanol | Elutes the analyte from the column. The gradient is optimized for resolution. unimi.itlcms.cz |

| Flow Rate | 0.2-0.4 mL/min | Controls the speed of the mobile phase through the column. unimi.it |

| Column Temperature | 35-40 °C | Ensures reproducible retention times. sciex.comunimi.it |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | Generates charged ions from the analyte for MS detection. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. sciex.com |

| Drying Gas Temp. | 250-400 °C | Aids in the desolvation of the analyte. sciex.comlcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. While this compound itself is not highly volatile, it can be analyzed using GC-MS, often after a derivatization step to increase its volatility and thermal stability. GC-MS has been successfully used to identify this compound in analyses of resinous materials. researchgate.netresearchgate.net

In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for identification by comparing it to spectral libraries like those from the National Institute of Standards and Technology (NIST). nih.govnist.gov

Table 2: Characteristic GC-MS Parameters and Ions for this compound

| Parameter | Typical Setting/Value | Reference |

|---|---|---|

| Chromatography | ||

| Column | Capillary, SE-30 or DB-5 phase | lcms.cznist.gov |

| Oven Program | Temperature ramp (e.g., 45 °C to 325 °C) | lcms.cz |

| Carrier Gas | Helium or Hydrogen | lcms.cznist.gov |

| Mass Spectrometry | ||

| Ionization Energy | 70 eV (Electron Ionization) | lcms.cz |

| Molecular Weight | 328.4 g/mol | nih.gov |

Capillary Electrophoresis (CE) and Related Electrophoretic Techniques

Capillary Electrophoresis (CE) offers an alternative approach for the analysis of diterpenoids. benthamopen.combenthamopenarchives.com CE separates ions based on their electrophoretic mobility in an electric field applied to a narrow capillary filled with a background electrolyte. researchgate.net This technique is characterized by high separation efficiency and short analysis times. benthamopen.com